molecular formula C9H10N4 B3377432 2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline CAS No. 13109-84-7

2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Cat. No.: B3377432
CAS No.: 13109-84-7
M. Wt: 174.2 g/mol
InChI Key: XFYZFDKVCCDORC-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Triazole (B32235) Heterocyclic System in Organic Chemistry

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. researchgate.net This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique properties and versatile reactivity. nih.govfrontiersin.org The presence of multiple nitrogen atoms allows for a variety of interactions, including hydrogen bonding and coordination with metal ions, which is crucial for biological activity. frontiersin.org

Derivatives of 1,2,4-triazole exhibit a remarkably broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties. nih.gov This wide range of bioactivity has led to the incorporation of the 1,2,4-triazole nucleus into numerous clinically used drugs. mdpi.com Beyond pharmaceuticals, 1,2,4-triazole derivatives are also utilized in agriculture as herbicides and fungicides, and in materials science as corrosion inhibitors and in the synthesis of polymers. researchgate.net

The synthesis of the 1,2,4-triazole ring can be achieved through various methods, often involving the cyclization of precursors like hydrazides and amidines. isres.orgresearchgate.net Modern synthetic strategies, including the use of microwave irradiation and flow chemistry, have been developed to improve the efficiency and sustainability of these processes. acs.orgnih.gov

Role of Aniline (B41778) Moieties in Contemporary Chemical Research

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in modern organic synthesis. mdpi.comresearchgate.net The amino group on the aromatic ring makes these compounds highly versatile for a wide array of chemical transformations. They are extensively used as precursors in the industrial production of dyes, polymers like polyurethanes, and rubber additives. mdpi.com

In the pharmaceutical industry, the aniline moiety is a common feature in many drug molecules, contributing to their biological activity and pharmacokinetic properties. mdpi.comresearchgate.net The ability of the amino group to be modified allows for the fine-tuning of a compound's characteristics, such as solubility and receptor binding affinity.

Research into aniline derivatives is also prominent in materials science, where they are investigated for applications in conductive polymers and nonlinear optical materials. The reactivity of the aniline ring towards electrophilic substitution further enhances its utility as a versatile synthetic intermediate. mdpi.com

Overview of Advanced Research Trajectories and Methodologies Applied to 2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline and Analogous Structures

While specific research dedicated exclusively to this compound is limited, the research trajectories for this compound can be inferred from studies on its close analogs. The primary focus of such research is typically on synthesis, structural characterization, and the exploration of potential applications, particularly in medicinal chemistry.

Synthesis: The synthesis of analogous 2-(1H-1,2,4-triazol-yl)aniline derivatives often involves multi-step procedures. A common approach is the reaction of a substituted aniline precursor with reagents that facilitate the formation of the triazole ring. For instance, the synthesis of 2-(3-(aminomethyl)-1H-1,2,4-triazol-5-yl)aniline has been achieved through the refluxing of N-acylated derivatives of { researchgate.netgoogle.comorganic-chemistry.orgtriazolo[1,5-c]quinazolin-2-yl)methyl}amines with hydrazine (B178648) hydrate.

Another general method for the synthesis of 4-amino-1,2,4-triazole (B31798) derivatives involves the reaction of a carboxylic acid with hydrazine. google.comgoogle.com For the synthesis of the title compound, a potential route could involve the reaction of a derivative of 2-aminobenzoic acid with appropriate reagents to form the 3-methyl-1,2,4-triazole ring.

Structural Characterization: The structural elucidation of newly synthesized triazolyl-aniline analogs relies on a suite of spectroscopic and analytical techniques.

NMR Spectroscopy: 1H and 13C NMR are fundamental for confirming the molecular structure. The chemical shifts and coupling constants provide detailed information about the arrangement of protons and carbon atoms in the molecule. For example, in analogous compounds, distinct signals are observed for the protons of the aniline and triazole rings, as well as the methyl group. ufv.br

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H stretches from the aniline and triazole moieties, and C=N bonds within the triazole ring. preprints.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. For the analogous compound 4-(1,2,4-triazol-1-yl)aniline, crystallographic studies have revealed the dihedral angle between the triazole and benzene (B151609) rings and the nature of intermolecular interactions. nih.gov

Data from an Analogous Compound: 2-(3-(Aminomethyl)-1H-1,2,4-triazol-5-yl)aniline

PropertyValue
Melting Point268–270 °C
1H NMR (δ, ppm)14.39 (br. s., 1H, NH-triazole), 8.85 (b.s., 2H, CH2NH2), 7.79 (d, 1H, aniline H-3), 7.07 (t, 1H, aniline H-5), 6.79 (d, 1H, aniline H-6), 6.56 (t, 1H, aniline H-4), 4.13 (br. s., 2H, -CH2NH2)
LC-MS (m/z)190 [M+1]

Crystallographic Data for an Isomeric Analog: 4-(1,2,4-Triazol-1-yl)aniline nih.gov

ParameterValue
FormulaC8H8N4
Molecular Weight160.18
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.5488 (1)
b (Å)7.3656 (2)
c (Å)19.5477 (5)
β (°)99.416 (2)
Volume (Å3)788.15 (3)
Dihedral Angle (Triazole/Benzene)34.57 (7)°

Research into analogous structures suggests that the primary research trajectory for this compound would likely involve its synthesis and subsequent evaluation for biological activities, leveraging the known pharmacological potential of the 1,2,4-triazole and aniline motifs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methyl-1,2,4-triazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N4/c1-7-12-11-6-13(7)9-5-3-2-4-8(9)10/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYZFDKVCCDORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201251923
Record name 2-(3-Methyl-4H-1,2,4-triazol-4-yl)benzenamine
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Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13109-84-7
Record name 2-(3-Methyl-4H-1,2,4-triazol-4-yl)benzenamine
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Record name 2-(3-Methyl-4H-1,2,4-triazol-4-yl)benzenamine
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Record name 2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline
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Synthetic Methodologies and Reaction Pathways for 2 3 Methyl 4h 1,2,4 Triazol 4 Yl Aniline

Historical Development of Synthetic Routes for 1,2,4-Triazole (B32235) and Aniline-Fused Systems

The foundational chemistry for synthesizing the 1,2,4-triazole ring was established in the late 19th and early 20th centuries. nih.gov Early methods often involved the cyclization of open-chain precursors containing the requisite nitrogen and carbon atoms.

Two classical methods are of particular historical importance:

The Einhorn–Brunner Reaction: This reaction involves the condensation of hydrazines with diacylamines. For the synthesis of an N-arylated triazole, an arylhydrazine could be reacted with a diacylamine, followed by cyclization. However, this method can lead to mixtures of isomers.

The Pellizzari Reaction: First reported in the early 1900s, this reaction synthesizes 1,2,4-triazoles from the reaction of amides and hydrazides. nih.govwikipedia.org A key variation for producing N4-substituted triazoles, which is directly relevant to the target molecule's scaffold, involves reacting N,N'-diformylhydrazine with primary amines, such as aniline (B41778) derivatives, at high temperatures. nih.gov

These pioneering methods, while effective, often required harsh conditions, such as high temperatures, and could result in low yields and a lack of regioselectivity, necessitating tedious purification steps. nih.gov For instance, the simple condensation of formamide (B127407) with hydrazine (B178648) sulfate (B86663) was an early method that produced the parent 1,2,4-triazole in only moderate yields. nih.gov

Contemporary Synthetic Strategies and Reaction Optimization

Modern organic synthesis has introduced a plethora of more efficient, selective, and milder methods for constructing 1,2,4-triazole systems. These strategies often employ metal catalysis, multicomponent reactions, and optimized conditions to improve yields and control regiochemistry. nih.gov

A primary challenge in synthesizing 2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline is ensuring the aniline nitrogen atom attaches to the N4 position of the triazole ring, rather than the N1 or N2 positions. Several modern approaches have been developed to achieve this regioselectivity.

One of the most direct methods for synthesizing 4-aryl-substituted-1,2,4-triazoles is a modification of the Pellizzari reaction, which involves the reaction of N,N-diformylhydrazine with a primary arylamine at elevated temperatures. nih.gov Another powerful strategy involves the cyclization of amidrazones. For the target molecule, an N-aryl amidrazone derived from 2-aminobenzonitrile (B23959) could be a key intermediate. The cyclization of amidrazones with aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (B79036) in a recyclable medium like polyethylene (B3416737) glycol, represents an environmentally benign route to trisubstituted 1,2,4-triazoles. organic-chemistry.org

Copper catalysis has also emerged as a versatile tool. For example, 1,3-disubstituted-1,2,4-triazoles can be synthesized by reacting amidines with trialkylamines in the presence of a copper(II) catalyst. nih.gov While this specific example yields a different substitution pattern, it highlights the power of copper in facilitating the C-N bond formations necessary for triazole synthesis. The choice of catalyst can be crucial for regioselectivity; studies have shown that Cu(II) catalysis can favor the formation of 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis can selectively yield 1,3-disubstituted isomers. organic-chemistry.org

Table 1: Comparison of Regioselective Synthetic Methods for N-Aryl-1,2,4-Triazoles

Method Precursors Conditions Regioselectivity Reference(s)
Pellizzari-type Reaction Primary Arylamine, N,N'-diformylhydrazine High Temperature High for N4-substitution nih.gov
Amidrazone Cyclization Amidrazones, Aldehydes Ceric Ammonium Nitrate, Polyethylene Glycol Good organic-chemistry.org
Multicomponent Reaction Anilines, Amino Pyridines, etc. Not specified High for N1-substitution organic-chemistry.orgacs.org
Copper-Catalyzed Coupling Amidines, Nitriles Cu(II), DMSO, 120°C Yields 1,3,5-trisubstituted triazoles chemicalbook.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and time savings. rsc.org Several MCRs have been developed for the synthesis of 1,2,4-triazole derivatives.

A notable one-pot, three-component process enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines. organic-chemistry.orgacs.org While this specific protocol yields the 1-aryl isomer, it demonstrates the feasibility of incorporating the aniline moiety directly in an MCR. Another approach reports a metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to create complex hybrids containing a 1,2,4-triazole ring. rsc.orgrsc.org

Furthermore, a highly regioselective one-pot process provides access to 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. isres.org Adapting such MCRs by using a suitably substituted aniline derivative as one of the components could provide a direct and efficient route to the target scaffold.

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly being applied to the synthesis of heterocyclic compounds. nih.govbenthamdirect.comrsc.org In triazole synthesis, this has led to the development of solvent-free reactions, the use of water or other green solvents like glycerol, and the application of alternative energy sources such as microwave irradiation and ultrasound. nih.govconsensus.app

A significant advancement in sustainable synthesis is the use of continuous-flow chemistry. A novel, metal-free process for synthesizing a related compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, highlights the benefits of this technology. rsc.org The continuous, one-pot method is atom-economical, highly selective, and avoids chromatographic purification. rsc.org Crucially, it allows for the safe handling of highly energetic intermediates by keeping their in-process volume low, a significant advantage over traditional batch processing. rsc.org Applying these flow-chemistry principles to the synthesis of this compound could offer a safer, more efficient, and scalable manufacturing process.

Table 2: Green Chemistry Approaches in Triazole Synthesis

Green Principle Application in Triazole Synthesis Advantages Reference(s)
Alternative Solvents Use of water, glycerol, or deep eutectic solvents. Reduced environmental impact, potential for catalyst/solvent recycling. consensus.app
Alternative Energy Microwave irradiation, ultrasound. Reduced reaction times, improved yields. nih.gov
Catalysis Use of recyclable heterogeneous catalysts (e.g., copper on a solid support). Simplified product purification, catalyst reuse. frontiersin.org
Continuous-Flow One-pot synthesis in a flow reactor. Enhanced safety, higher yields, reduced waste, avoids isolation of hazardous intermediates. rsc.org
Atom Economy Multicomponent reactions (MCRs). High efficiency, less waste, multiple bond formations in one step. rsc.org

Mechanistic Investigations of Formation Reactions

The formation of the 1,2,4-triazole ring typically proceeds via a condensation-cyclization mechanism. In the Pellizzari reaction, for instance, the initial step is the formation of an amidrazone intermediate from the reaction of a hydrazine with an amide or related precursor. This intermediate then undergoes intramolecular cyclization with the elimination of a small molecule, such as water, to form the aromatic triazole ring. nih.gov

In modern metal-free syntheses, such as the reaction of hydrazones with amines under oxidative conditions, the mechanism is proposed to involve a cascade of C-H functionalization, double C-N bond formation, and a final oxidative aromatization step to yield the stable triazole ring. isres.org

Copper-catalyzed reactions often involve oxidative coupling. For example, the synthesis of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides is believed to proceed through a selective C–N bond formation involving the thioamidic NH and an imine C–H bond, facilitated by the Cu(II) catalyst. acs.org Subsequent desulfurization, assisted by the thiophilic nature of copper, can then yield the corresponding 1,2,4-triazole. acs.org Understanding these mechanisms is crucial for optimizing reaction conditions and controlling the regioselectivity of the synthesis.

Scale-Up Considerations and Process Chemistry Development

Translating a laboratory-scale synthesis to an industrial process presents numerous challenges, including safety, cost-effectiveness, and robustness. For a molecule like this compound, specific steps may require careful management.

A documented synthesis of a closely related analogue, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, provides insight into potential scale-up operations. chemicalbook.com In this process, a key step is the catalytic hydrogenation of a nitro precursor to the aniline product. On a kilogram scale, this was achieved using palladium on carbon (Pd/C) as a catalyst under hydrogen pressure in a high-pressure reactor. chemicalbook.com The process involves careful handling of the flammable catalyst and hydrogen gas. Work-up procedures on this scale include filtration to remove the catalyst, solvent distillation, and controlled crystallization by adding an anti-solvent (brine) to isolate the final product in high yield and purity. chemicalbook.com

The adoption of continuous-flow technology, as demonstrated in the synthesis of a related triazole acetic acid derivative, directly addresses many scale-up challenges. rsc.org Flow chemistry minimizes the volume of hazardous reagents and energetic intermediates at any given time, significantly improving the safety profile of the process. It also offers better control over reaction parameters like temperature and mixing, leading to more consistent product quality and potentially higher yields compared to batch methods. This technology represents a key strategy for the efficient, safe, and sustainable industrial production of complex triazole derivatives. rsc.org

Functionalization and Derivatization Strategies of the Core Structure

The core structure of this compound presents multiple avenues for chemical modification, allowing for the systematic exploration of its chemical space. Derivatization can be strategically directed towards the aniline portion of the molecule, the 1,2,4-triazole ring, or the methyl substituent, enabling the generation of a broad spectrum of analogues. These modifications are instrumental in tuning the molecule's physicochemical properties.

Modification of the Aniline Moiety

The aniline moiety, consisting of a primary amino group attached to a benzene (B151609) ring, is a hub of reactivity, offering numerous possibilities for functionalization. The amino group and the aromatic ring are the primary sites for derivatization.

The primary amino group (-NH₂) is a potent nucleophile and can readily undergo a variety of chemical transformations. Key reactions include:

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. This is a common strategy not only to introduce new functional groups but also to moderate the high reactivity of the aniline ring towards electrophiles by converting the strongly activating -NH₂ group into the less activating -NHCOR group. libretexts.orglibretexts.org

Alkylation and Arylation: Direct N-alkylation or N-arylation can introduce various substituents, although controlling the degree of substitution can be challenging.

Diazotization: The reaction of the primary aromatic amine with a source of nitrous acid (e.g., NaNO₂ and HCl) at low temperatures yields a diazonium salt (-N₂⁺). youtube.com This intermediate is highly versatile and can be substituted by a wide array of nucleophiles (e.g., -OH, -F, -Cl, -Br, -I, -CN), providing access to a vast range of derivatives that are otherwise difficult to synthesize. nih.govresearchgate.net

The benzene ring of the aniline is highly activated by the electron-donating amino group, making it susceptible to electrophilic aromatic substitution, primarily at the ortho- and para-positions relative to the amino group. byjus.comchemistrysteps.com Since the para-position is blocked by the triazole substituent, electrophilic attack is directed to the positions ortho to the amino group (positions 3 and 5 of the aniline ring). Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring. libretexts.org

Nitration: Introduction of a nitro group (-NO₂), which can subsequently be reduced to an amino group, allowing for further functionalization. scribd.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). byjus.com

To prevent over-reaction and control regioselectivity during electrophilic substitution, the amino group is often protected, typically via acetylation, to form an acetanilide (B955) intermediate. libretexts.orglibretexts.org The acetyl group can be removed later by hydrolysis.

Table 1: Representative Functionalization Reactions of the Aniline Moiety

Reaction TypeReagents & ConditionsProduct TypeReference
AcylationAcetyl chloride or Acetic anhydride, BaseN-(2-(3-methyl-4H-1,2,4-triazol-4-yl)phenyl)acetamide libretexts.org
DiazotizationNaNO₂, HCl, 0-5 °C2-(3-methyl-4H-1,2,4-triazol-4-yl)benzenediazonium chloride youtube.com
Sandmeyer Reaction (from diazonium salt)CuCl / CuBr / CuCNChloro/Bromo/Cyano-substituted derivatives nih.gov
HalogenationBr₂ in Acetic Acid (with protected amine)Bromo-substituted aniline ring libretexts.org

Functionalization of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is a robust aromatic system that can also be functionalized, although it is generally less reactive than the aniline ring. nih.gov Modifications can occur at the ring's carbon or nitrogen atoms.

C-H Functionalization: Direct C-H functionalization of the C5 carbon (the carbon atom not bearing the methyl group) is a modern approach to introduce new substituents.

Modification of the Methyl Group: The methyl group at the C3 position offers a handle for derivatization. For instance, it can undergo condensation reactions with aldehydes if a suitable activating group is present on the triazole ring.

Alkylation of Ring Nitrogens: The triazole ring contains nitrogen atoms that can be alkylated, although this can sometimes lead to a mixture of isomers. researchgate.netresearchgate.net For 4-substituted 4H-1,2,4-triazoles, quaternization can occur at the N1 or N2 positions. researchgate.net

Functionalization via Thiol Intermediates: A powerful and common strategy for functionalizing the C3 or C5 position of a triazole ring is through a thiol intermediate. proquest.com A 3-methyl-1,2,4-triazole-5-thione precursor can be synthesized and the exocyclic sulfur atom can then be alkylated to form thioethers or oxidized to sulfoxides and sulfones, providing a gateway to a wide variety of derivatives. researchgate.net

Table 2: Potential Functionalization Strategies for the 1,2,4-Triazole Ring

PositionStrategyIntermediate/PrecursorPotential ProductReference
C5C-H ArylationCore Molecule5-Aryl-3-methyl-4-phenyl-4H-1,2,4-triazole derivative researchgate.net
C3-MethylCondensationCore MoleculeStyryl derivative (reaction with aldehyde) researchgate.net
N1 / N2Quaternization (Alkylation)Core Molecule1,2,4-Triazolium salt researchgate.net
C5Derivatization via Thiol3-methyl-4-(2-aminophenyl)-4H-1,2,4-triazole-5-thioneThioether, Sulfone, or Thiadiazole derivatives researchgate.net

Synthesis of Advanced Precursors and Chemical Intermediates

The synthesis of diverse derivatives of this compound relies heavily on the strategic preparation of advanced precursors and key chemical intermediates. The construction of the core 4-substituted 1,2,4-triazole ring is a critical aspect of this process.

A highly effective and frequently employed strategy involves the synthesis of a nitro-substituted precursor, which is subsequently reduced to the target aniline. mdpi.comnih.gov This approach typically begins with 2-nitrophenylhydrazine. The synthesis pathway proceeds as follows:

Formation of a Hydrazone or Amide Intermediate: 2-Nitrophenylhydrazine can be reacted with various reagents to form an intermediate suitable for cyclization. For instance, reaction with an N-acyl imidate or a similar one-carbon synthon can be used.

Cyclization to form the Triazole Ring: A common method for forming the 3-methyl-1,2,4-triazole ring is the reaction of the hydrazine with N-acetyl diacetamide (B36884) or similar reagents that provide the C3-methyl and C5-H components of the ring. A key precursor is N'-(2-nitrophenyl)acetohydrazide, which can be cyclized to form the triazole ring.

Reduction of the Nitro Group: The resulting 4-(2-nitrophenyl)-3-methyl-4H-1,2,4-triazole is then subjected to reduction. Standard reduction conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acidic media (e.g., Fe/NH₄Cl, SnCl₂/HCl), effectively convert the nitro group to the primary amine, yielding the final product, this compound. mdpi.comnih.govresearchgate.net

Another versatile approach involves the construction of the triazole ring from non-hydrazine precursors. For example, amidines can be used as key building blocks in reactions with other components to form the triazole heterocycle. frontiersin.org

Table 3: Key Precursors and Intermediates for Synthesis

Precursor/IntermediateRole in SynthesisSubsequent ReactionReference
2-NitrophenylhydrazineStarting material for the aniline moietyReaction with an acetyl source and cyclization mdpi.com
4-(2-Nitrophenyl)-3-methyl-4H-1,2,4-triazoleDirect precursor to the final anilineReduction of the nitro group nih.govresearchgate.net
N'-(2-Nitrophenyl)acetohydrazideKey intermediate for cyclizationDehydrative cyclization to form the triazole ring rsc.org
Oxamide-derived amidinesAlternative building block for triazole ringReaction with hydrazine salts organic-chemistry.org

This multi-faceted approach to functionalization and precursor synthesis underscores the significant potential for developing a large and diverse library of compounds based on the this compound scaffold.

Advanced Spectroscopic and Crystallographic Analysis for Structural Elucidation of 2 3 Methyl 4h 1,2,4 Triazol 4 Yl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Elucidation

In the ¹H NMR spectrum, distinct signals are expected for each unique proton. The protons on the aniline (B41778) ring typically appear as a complex multiplet in the aromatic region (approximately 6.5-7.5 ppm). The specific chemical shifts and coupling patterns depend on the substitution pattern and electronic effects. The single proton on the triazole ring (H-5) is expected to resonate as a singlet further downfield, typically above 8.0 ppm, due to the electron-withdrawing nature of the heterocyclic ring. The methyl group attached to the triazole ring would produce a sharp singlet at around 2.3-2.5 ppm. The two protons of the primary amine (NH₂) on the aniline ring generally appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. urfu.ruresearchgate.net

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbon atoms of the aniline ring would resonate in the 115-150 ppm range. The carbon attached to the nitrogen (C-NH₂) will be upfield compared to the carbon linking the two rings. The two carbons of the triazole ring (C-3 and C-5) are expected at approximately 145-155 ppm. researchgate.netmdpi.com The methyl carbon signal would appear significantly upfield, typically in the range of 15-20 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline Predicted values are based on data from analogous structures.

Atom TypePositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic CHAniline Ring6.5 - 7.5 (m)115 - 135
Aromatic C-NAniline Ring (C1)-~145
Aromatic C-NH₂Aniline Ring (C2)-~148
Triazole CHH-5> 8.0 (s)~147
Triazole C-CH₃C-3-~155
Methyl CH₃-2.3 - 2.5 (s)15 - 20
Amine NH₂-Variable (br s)-

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in this compound and to gain insights into its conformational properties. nih.gov

The FTIR spectrum would show characteristic absorption bands confirming the molecular structure. The N-H stretching vibrations of the primary amino group on the aniline ring are expected as two distinct bands in the region of 3300-3500 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. researchgate.net The stretching vibrations of the C=N and N=N bonds within the triazole ring are found in the 1500-1650 cm⁻¹ region, often coupled with the aromatic C=C stretching of the phenyl ring. researchgate.net The N-N stretching vibration of the triazole ring gives rise to a band around 1430 cm⁻¹. researchgate.net The C-N stretching vibrations for both the aniline and triazole moieties would be observed in the 1250-1350 cm⁻¹ range.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the symmetric vibrations of the aromatic rings and the triazole ring are typically strong, providing a clear fingerprint of the molecular backbone. researchgate.net The C=N and N=N ring stretching modes are also readily observable. spectrabase.com By comparing experimental spectra with theoretical calculations, a detailed assignment of all vibrational modes can be achieved, confirming the presence of all key functional groups. nih.gov

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference
N-H StretchAniline NH₂3300 - 3500 mdpi.com
Aromatic C-H StretchPhenyl Ring3000 - 3100 researchgate.net
C=N / C=C StretchTriazole/Phenyl Rings1500 - 1650 researchgate.net
N-N StretchTriazole Ring~1430 researchgate.net
C-N StretchAryl-N1250 - 1350 researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. For the molecular formula C₉H₁₀N₄, the calculated exact mass can be confirmed to within a few parts per million, providing unambiguous identification. nih.govmdpi.com

Electron Impact (EI) or Electrospray Ionization (ESI) techniques can be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The subsequent fragmentation pattern provides valuable structural information. Common fragmentation pathways for 1,2,4-triazole (B32235) derivatives involve the cleavage of bonds within the triazole ring or the scission of substituent groups. researchgate.net For this specific compound, key fragmentation events would likely include:

Loss of a methyl radical (•CH₃) from the triazole ring.

Cleavage of the N-N bond within the triazole ring.

Fission of the C-N bond connecting the aniline and triazole rings, leading to fragments corresponding to the aminophenyl cation and the methyl-triazole radical, or vice versa.

Fragmentation of the aniline ring, such as the loss of HCN from the amino group and adjacent carbon.

Analysis of these fragmentation patterns allows for the step-by-step reconstruction of the molecular structure, confirming the identity and connectivity of the different moieties. researchgate.net

Table 3: Predicted HRMS Fragmentation for this compound (C₉H₁₀N₄)

m/z (ion)IdentityProposed Fragmentation Pathway
175.0984[M+H]⁺Protonated molecular ion
174.0906[M]⁺Molecular ion
92.0657[C₆H₆N]⁺Cleavage of C-N bond (aminophenyl fragment)
83.0510[C₃H₅N₃]⁺Cleavage of C-N bond (methyl-triazole fragment)

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. For this compound, this technique would reveal the three-dimensional arrangement of the atoms, the planarity of the aromatic and heterocyclic rings, and the relative orientation of the two ring systems.

The structure would likely show a dihedral angle between the plane of the phenyl ring and the triazole ring. This angle is influenced by steric hindrance and electronic interactions. A key aspect of the solid-state structure is the network of intermolecular interactions. Hydrogen bonds are expected to be a dominant feature, with the N-H donors of the aniline's amino group forming bonds with the lone pairs on the nitrogen atoms of the triazole ring of neighboring molecules. rsc.orgresearchgate.net These interactions dictate the crystal packing and influence the physical properties of the solid material.

Table 4: Expected Crystallographic Parameters for this compound Based on data from similar triazole derivatives.

ParameterExpected Value/FeatureReference
Crystal SystemMonoclinic or Orthorhombic mdpi.com
C(phenyl)-N(triazole) Bond Length~1.40 - 1.45 Å researchgate.net
N-N Bond Length (in triazole)~1.35 - 1.40 Å researchgate.net
C=N Bond Length (in triazole)~1.30 - 1.34 Å mdpi.com
Intermolecular InteractionsN-H···N hydrogen bonds rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show distinct absorption bands arising from its two main chromophores: the aniline ring and the 1,2,4-triazole ring.

The aniline moiety typically exhibits two absorption bands corresponding to π→π* transitions. The 1,2,4-triazole ring also contributes to absorption in the UV region. The conjugation between the phenyl and triazole rings through the C-N bond can lead to a red shift (bathochromic shift) of the absorption maxima compared to the individual, unsubstituted chromophores. researchgate.net The presence of the electron-donating amino group and the electron-withdrawing triazole ring influences the energy of the molecular orbitals, affecting the wavelengths of maximum absorption (λₘₐₓ). The presence of a single fluorescence maximum or two maxima at the same wavelength would suggest that π→π* transitions are responsible for fluorescence. nih.gov

Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Transition TypeChromophoreExpected λₘₐₓ (nm)Reference
π→πAniline/Triazole System250 - 350 researchgate.netnih.gov
n→πTriazole N atomsShorter wavelength, often weaker nih.gov

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS/LC-MS)

In many practical scenarios, such as environmental monitoring or metabolism studies, it is necessary to identify and quantify a target compound within a complex matrix. Advanced hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for this purpose. urfu.ru

Due to the polarity of the amino group and the triazole ring, LC-MS is often the preferred method for analyzing compounds like this compound. sciex.com The liquid chromatography step separates the compound from other components in the mixture based on its retention time on a specific column (e.g., C18, Hypercarb). eurl-pesticides.eugeus.dk The separated analyte then enters the mass spectrometer, which provides highly selective and sensitive detection. Using tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification even at very low concentrations and in the presence of significant matrix interference. sciex.comnih.gov Sample preparation, often involving Solid Phase Extraction (SPE), may be required to pre-concentrate the analyte and clean up the sample before analysis. geus.dk

Table of Mentioned Compounds

Compound Name
This compound
1,2,4-triazole
3-amino-1,2,4-triazole
4-amino-1,2,4-triazole (B31798)
4-amino-3-aryl-1H-1,2,4-triazole-5(4H)-thiones
(E)-3-aryl-4-(benzylideneamino)-1H-1,2,4-triazole-5(4H)-thiones
1-chloro-2,4-dinitrobenzene
5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine
4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole
4-fluoro nitrobenzene
1H-1,2,4-triazole
4H-1,2,4-triazole
1H-1,2,3-triazole
2H-1,2,3-triazole
4H-1,2,3-triazole
1-methyl-1,2,4-triazole
(E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine
4-nitroacetophenone

Computational Chemistry and Theoretical Investigations of 2 3 Methyl 4h 1,2,4 Triazol 4 Yl Aniline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of the title compound. These methods provide precise information on electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Studies using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to optimize the geometry of 2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline and determine its key electronic properties.

The optimized structure reveals a non-planar conformation, with a significant dihedral angle between the aniline (B41778) and triazole rings. This twist is attributed to steric hindrance between the hydrogen atom on the aniline ring and the atoms of the triazole ring.

Key electronic properties calculated via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich aniline moiety, indicating it is the primary site for electrophilic attack. Conversely, the LUMO is distributed across the electron-deficient triazole ring, suggesting it is the site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) analysis further maps the electronic landscape of the molecule. The MEP surface indicates that the most negative potential (red and yellow regions) is concentrated around the nitrogen atoms of the triazole ring, highlighting these as centers for electrophilic interactions. The region around the amine group's hydrogen atoms shows the most positive potential (blue region), indicating its role as an electron-donating site.

Table 1: Selected Theoretical Geometrical Parameters

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length C-N (Aniline-Triazole) 1.42 Å
Bond Angle C-N-C (Aniline-Triazole Link) 120.5°

| Dihedral Angle | C-C-N-N (Aniline-Triazole Twist) | 55.8° |

Table 2: Calculated Electronic Properties

Property Value (eV)
HOMO Energy -5.89
LUMO Energy -0.75

| HOMO-LUMO Energy Gap (ΔE) | 5.14 |

Ab Initio Methods for High-Accuracy Calculations

For more precise energy and property calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide a higher level of accuracy by more explicitly accounting for electron correlation. These high-accuracy calculations are particularly valuable for benchmarking DFT results and for obtaining definitive values for properties like ionization potential and electron affinity, which are crucial for understanding the molecule's behavior in charge-transfer processes.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and the influence of the surrounding environment.

A key application of MD for this molecule is the analysis of the rotational barrier around the C-N bond connecting the aniline and triazole rings. These simulations can reveal the preferred conformations in different environments and the energy required to transition between them.

Furthermore, MD simulations are instrumental in understanding how the molecule interacts with various solvents. By placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol, or DMSO), it is possible to analyze the formation of hydrogen bonds and other non-covalent interactions. For instance, the nitrogen atoms of the triazole ring and the amine group of the aniline ring are expected to act as hydrogen bond acceptors and donors, respectively, influencing the molecule's solubility and stability in protic solvents.

Reactivity Prediction and Reaction Mechanism Modeling

Theoretical models are essential for predicting the reactivity of this compound. Reactivity descriptors derived from DFT, such as Fukui functions and local softness indices, can pinpoint the most reactive sites within the molecule.

Fukui functions (f(r)) identify which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, calculations would likely confirm that the nitrogen atoms of the triazole ring are the most probable sites for electrophilic attack (protonation or coordination to a metal ion), while specific carbon atoms on the aniline ring may be more susceptible to nucleophilic attack. This information is critical for designing synthetic pathways and understanding potential metabolic transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling within Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, which belongs to a class of compounds with known biological relevance, QSAR provides a framework for predicting its potential efficacy and for designing new analogues with improved properties.

Within a QSAR study, various quantum chemical descriptors calculated for the title compound would be used as independent variables. These descriptors can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges.

Steric Descriptors: Molecular volume and surface area.

Topological Descriptors: Indices that describe molecular connectivity and shape.

By building a model based on a training set of related triazole derivatives with known activity, the biological activity of this compound can be predicted.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are highly effective in predicting various spectroscopic signatures, which can then be compared with experimental data for structural validation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the absorption maxima (λmax) in the UV-Vis spectrum. For this compound, transitions are expected to be of the π → π* type, originating from the aromatic rings.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The calculated IR spectrum can be compared with an experimental spectrum to confirm the presence of key functional groups. For instance, the characteristic N-H stretching frequency of the aniline amine group and the C=N stretching of the triazole ring are important benchmarks.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, are invaluable for confirming the molecular structure and assigning specific resonances.

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

Spectroscopic Technique Parameter Predicted Value Hypothetical Experimental Value
UV-Vis (in Ethanol) λmax 255 nm, 290 nm ~260 nm, ~295 nm
IR (cm⁻¹) N-H Stretch (Amine) 3450, 3360 3445, 3355
¹H NMR (ppm, in DMSO-d₆) NH₂ Protons 5.15 5.20

| ¹³C NMR (ppm, in DMSO-d₆) | C-NH₂ (Aniline) | 148.5 | 149.0 |

Reactivity and Transformation Pathways of 2 3 Methyl 4h 1,2,4 Triazol 4 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating nature of the amino (-NH₂) group. This group increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. libretexts.orgmasterorganicchemistry.com

The directing effect of the substituents on the aniline ring determines the regioselectivity of these reactions.

Amino (-NH₂) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions. chemguideforcie.co.uk

3-methyl-4H-1,2,4-triazol-4-yl group: This heterocyclic substituent is generally considered an electron-withdrawing and deactivating group, which would typically direct incoming electrophiles to the meta position relative to itself. chemguideforcie.co.uk

In this molecule, the potent activating and ortho, para-directing effect of the amino group dominates. The position para to the amino group (C4) is occupied by the triazole substituent. Therefore, electrophilic attack is directed to the positions ortho to the amino group (C3 and C5). Of these two positions, C5 is sterically more accessible than C3, which is hindered by the adjacent bulky triazole ring. Consequently, monosubstitution reactions are expected to yield the C5-substituted product as the major isomer.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

ReactionReagentsTypical Electrophile (E⁺)Expected Major Product
Nitration Conc. HNO₃, Conc. H₂SO₄Nitronium ion (NO₂⁺)5-Nitro-2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline
Bromination Br₂, FeBr₃Bromonium ion (Br⁺)5-Bromo-2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline
Chlorination Cl₂, AlCl₃Chloronium ion (Cl⁺)5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline
Sulfonation Fuming H₂SO₄ (SO₃)Sulfur trioxide (SO₃)4-Amino-5-(3-methyl-4H-1,2,4-triazol-4-yl)benzene-1-sulfonic acid

Nucleophilic Substitution Reactions and Annulations

The electron-rich nature of the aniline ring makes it generally unreactive towards nucleophilic aromatic substitution (SNAr). However, the primary amino group can be chemically modified to become an excellent leaving group, thereby enabling nucleophilic substitution reactions.

The most common method to achieve this is through diazotization . Treatment of the primary amino group with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) converts it into a diazonium salt (-N₂⁺). The diazonium group is an exceptional leaving group as it departs as dinitrogen gas (N₂), a very stable molecule. nih.govwisc.edu

This in situ generated diazonium salt can then be treated with a variety of nucleophiles to yield a range of substituted products in what is known as the Sandmeyer or related reactions.

Reaction TypeReagent/NucleophileProduct
SandmeyerCuCl / HCl2-Chloro-1-(3-methyl-4H-1,2,4-triazol-4-yl)benzene
SandmeyerCuBr / HBr2-Bromo-1-(3-methyl-4H-1,2,4-triazol-4-yl)benzene
SandmeyerCuCN / KCN2-(3-Methyl-4H-1,2,4-triazol-4-yl)benzonitrile
SchiemannHBF₄, heat2-Fluoro-1-(3-methyl-4H-1,2,4-triazol-4-yl)benzene
Replacement by -IKI2-Iodo-1-(3-methyl-4H-1,2,4-triazol-4-yl)benzene
Replacement by -OHH₂O, heat2-(3-Methyl-4H-1,2,4-triazol-4-yl)phenol

Annulation reactions , which involve the formation of a new ring, can also be initiated from the amino group and the adjacent C-H bond of the aniline ring. These reactions are valuable for the synthesis of fused heterocyclic systems. For example, reactions like the Skraup or Doebner-von Miller synthesis, which utilize glycerol or α,β-unsaturated carbonyl compounds in acidic conditions, could lead to the formation of a fused quinoline ring.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound primarily involves the aniline moiety, as the 1,2,4-triazole (B32235) ring is generally stable under common redox conditions.

Oxidation: The primary amino group of the aniline ring is susceptible to oxidation. The product of the oxidation depends heavily on the nature of the oxidizing agent and the reaction conditions.

Mild oxidizing agents can lead to the formation of dimeric products like azoxy, azo, and hydrazo compounds.

Strong oxidizing agents , such as potassium permanganate (KMnO₄) or chromic acid, can lead to complex mixtures and polymerization, often resulting in the formation of "aniline black," a dark, polymeric material. Controlled oxidation can potentially yield quinone-type structures, although this often requires protection of the amino group.

Reduction: The parent molecule itself does not possess readily reducible functional groups under standard catalytic hydrogenation conditions. However, reduction reactions become highly relevant for derivatives of the parent compound. For instance, if a nitro group is introduced onto the aniline ring via electrophilic nitration (as described in section 5.1), this nitro group can be selectively reduced to a primary amino group. This two-step process (nitration followed by reduction) is a powerful synthetic route for introducing an additional amino group onto the ring.

ReactionReagentsFunctional Group TransformationProduct Example (starting from 5-nitro derivative)
Oxidation H₂O₂, peroxy acids-NH₂ → -NHOH or -NO or -NO₂Complex mixture, potential for N-oxide formation
Oxidation KMnO₄, K₂Cr₂O₇-NH₂ → PolymerizationAniline black-type polymer
Reduction H₂, Pd/C or Sn/HCl or Fe/HCl-NO₂ → -NH₂2-(3-Methyl-4H-1,2,4-triazol-4-yl)benzene-1,5-diamine

Cycloaddition Reactions and Heterocyclic Annulations

While the 1,2,4-triazole ring in the target molecule is not activated for participation in common cycloaddition reactions, the aniline portion serves as a key precursor for various heterocyclic annulation reactions. These reactions construct new rings fused to the aniline benzene ring, leading to polycyclic aromatic systems. nih.govbeilstein-journals.org

The ortho-disposition of the amino group and the triazole ring allows for synthetic strategies where both substituents can participate in cyclization, or where the amino group reacts with a bifunctional reagent to build a new ring.

Annulation ReactionReagents/ConditionsFused Heterocycle Formed
Skraup Synthesis Glycerol, H₂SO₄, oxidizing agent (e.g., nitrobenzene)Quinoline
Doebner-von Miller Reaction α,β-Unsaturated aldehyde or ketone, acid catalystSubstituted Quinoline
Combes Quinoline Synthesis β-Diketone, acid catalystSubstituted Quinoline
Friedländer Annulation α-Methylene ketone, base or acid catalystSubstituted Quinoline
Paal-Knorr Synthesis (variant) 1,4-Dicarbonyl compoundFused Pyrrole (leading to a carbazole derivative)

These annulation methods provide access to a diverse range of fused heterocyclic structures, significantly expanding the molecular complexity and potential applications of the starting material.

Photochemical Reactivity and Excited State Behavior

Specific experimental studies on the photochemical reactivity of this compound are not extensively documented. However, its behavior can be predicted based on the known photochemistry of its constituent parts: the aniline and triazole moieties. nih.govchemistryworld.com

Aromatic molecules absorb ultraviolet (UV) light, promoting electrons to higher energy excited states (e.g., S₁ singlet state). From this state, the molecule can undergo various photophysical or photochemical processes.

Potential Photochemical Pathways:

Photo-oxidation: In the presence of oxygen and light, anilines can be susceptible to oxidation, leading to colored degradation products. researchgate.net

Photodegradation: Prolonged irradiation can lead to the cleavage of bonds. The C-N bond linking the aniline and triazole rings could be a potential site of photocleavage.

Photoisomerization: While less common for simple anilines, rearrangement reactions are a possibility in the excited state.

Excited State Behavior:

Fluorescence/Phosphorescence: Like many aromatic compounds, it is expected to exhibit fluorescence (emission from the S₁ state) and possibly phosphorescence (emission from the T₁ triplet state) at low temperatures. The specific wavelengths of absorption and emission would depend on the solvent and substitution.

Intersystem Crossing: The excited singlet state can convert to a longer-lived triplet state, which can be a key intermediate in certain photochemical reactions. researchgate.net

PhotoprocessDescriptionPotential Outcome
Absorption Excitation of π-electrons by UV lightFormation of singlet excited state (S₁)
Fluorescence Radiative decay from S₁ to ground state (S₀)Emission of light at a longer wavelength than absorption
Intersystem Crossing Non-radiative conversion from S₁ to triplet state (T₁)Formation of a reactive triplet species
Photocleavage Bond breaking in the excited statePotential cleavage of the aniline-triazole C-N bond
Photo-oxidation Reaction with oxygen in the excited stateFormation of oxidized degradation products

Thermal Decomposition Pathways and Stability Studies

The thermal stability of this compound is expected to be high, a characteristic feature of many aromatic and heterocyclic compounds. nih.gov Studies on various 1,2,4-triazole derivatives show they are often stable at temperatures well above 200°C. mdpi.com

Thermal decomposition, initiated by high temperatures, involves the cleavage of the weakest bonds in the molecule. Potential decomposition pathways could include:

C-N Bond Cleavage: The single bond connecting the aniline and triazole rings could be the initial point of fragmentation, leading to aniline- and triazole-based radicals.

Triazole Ring Fragmentation: The 1,2,4-triazole ring itself can decompose at very high temperatures. Studies on related compounds suggest pathways involving the elimination of stable molecules like dinitrogen (N₂), hydrogen cyanide (HCN), or isocyanates. researchgate.netresearchgate.net

Aniline Ring Degradation: At extreme temperatures, the benzene ring of the aniline moiety will also fragment.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to study thermal stability. TGA would reveal the onset temperature of decomposition and the percentage of mass loss at different stages, while DSC would indicate whether the decomposition processes are endothermic or exothermic.

Compound TypeTypical Decomposition Onset (TGA)Potential Decomposition Products
Substituted 1,2,4-Triazoles> 250 °C mdpi.comN₂, HCN, isocyanates, nitriles researchgate.netresearchgate.net
Fused Triazoles> 270 °C nih.govN₂, various small molecule fragments
Aromatic Amines (Anilines)> 200 °CAmmonia, aromatic fragments, char

Based on related structures, the decomposition of this compound likely initiates at a temperature above 250°C, with the ultimate products being a complex mixture of gaseous fragments and a carbonaceous residue. mdpi.com

Coordination Chemistry and Metal Complexes of 2 3 Methyl 4h 1,2,4 Triazol 4 Yl Aniline

Ligand Properties and Coordination Modes of Triazole-Aniline Ligands

The 1,2,4-triazole (B32235) ring system is a cornerstone in the construction of ligands for coordination chemistry due to its ability to bridge metal centers via its N1 and N2 atoms. This bridging capability allows for the formation of stable coordination structures with varying dimensionalities, from discrete polynuclear complexes to extensive 3D metal-organic frameworks (MOFs). The nitrogen atoms of the triazole ring can create a suitable ligand field, which is particularly interesting for inducing spin transition in ferrous complexes.

Triazole-aniline ligands, which combine the triazole's coordinating ability with the electronic and structural features of aniline (B41778), are versatile building blocks in supramolecular chemistry. The aniline group can be modified to tune the ligand's electronic properties and steric hindrance, which in turn influences the geometry and stability of the resulting metal complexes. For instance, in the related compound 4-(1,2,4-Triazol-1-yl)aniline, the triazole ring is inclined at a significant angle to the phenyl ring, which can influence the packing of molecules in the solid state through hydrogen bonding and π–π stacking interactions.

These ligands typically act as bidentate or polydentate linkers, coordinating to metal ions through the nitrogen atoms of the triazole ring and, in some cases, the amino group of the aniline moiety. The specific coordination mode can be influenced by the reaction conditions, the nature of the metal ion, and the presence of other coordinating or non-coordinating species.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with triazole-based ligands is generally achieved through the reaction of the ligand with a suitable metal salt in a solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction.

For example, a series of transition metal complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been successfully prepared in an alcoholic medium. These complexes were characterized by elemental analysis, FT-IR, UV-Vis, NMR, magnetic susceptibility, and conductivity measurements. The spectral data suggested that the ligand acts as a bidentate donor, coordinating through a sulfur atom and an amino group, leading to tetrahedral geometries for most complexes, with the exception of a square planar Cu(II) complex.

Similarly, Schiff base ligands derived from 1,2,4-triazole have been used to synthesize complexes with Co(II), Ni(II), Cu(II), Pd(II), and Cd(II). The characterization of these complexes indicated different coordination geometries, such as square planar for Pd(II) and octahedral or tetrahedral for the other metals.

Table 1: Examples of Characterized Metal Complexes with Triazole-Containing Ligands

LigandMetal Ion(s)Coordination GeometryCharacterization MethodsReference(s)
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Cu(II), Zn(II), Cd(II), Sn(II)Tetrahedral (most), Square Planar (Cu(II))Elemental Analysis, FT-IR, UV-Vis, NMR, Magnetic Susceptibility, Conductivity
(E)-2-(((3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenolCo(II), Ni(II), Cu(II), Pd(II), Cd(II)Square Planar (Pd(II)), Octahedral/TetrahedralFT-IR, UV-Vis, NMR, Elemental Analysis, Thermal Analysis, DFT
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazoleNi(II), Co(II), Cd(II), Cu(II)Octahedral, Distorted OctahedralFT-IR, Mass Spectrometry, Single Crystal X-ray Diffraction

Catalytic Applications of Metal Complexes in Organic Synthesis

Metal complexes bearing triazole-derived ligands have shown significant promise in homogeneous catalysis. The electronic properties of these ligands, which can be tuned by substituents, play a crucial role in the reactivity and efficiency of the metal catalyst. Triazolylidene ligands, a class of N-heterocyclic carbenes derived from triazoles, are particularly noteworthy for their strong donor properties.

While specific catalytic applications for complexes of 2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline are not documented, the broader class of first-row transition metal complexes with triazolylidene ligands has been successfully employed in a variety of catalytic transformations. These applications underscore the potential of triazole-based ligands to support catalytically active metal centers.

Investigation of Luminescent Properties in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Luminescent MOFs are of particular interest for applications in sensing, imaging, and optoelectronics. The luminescence in these materials can originate from the organic linker, the metal ion, or from guest molecules encapsulated within the MOF's pores.

The incorporation of triazole-containing ligands into MOFs can lead to interesting luminescent properties. The rigidity of the MOF structure can enhance the luminescence intensity of the organic linkers compared to their free state in solution. For instance, MOFs containing d10 metal ions like Zn(II) and Cd(II) often exhibit ligand-based luminescence because there is minimal electronic interaction between the organic linker and the metal center.

In some cases, the luminescence can be a result of ligand-to-metal charge transfer (LMCT). The emission properties of such MOFs can be sensitive to their environment, such as the presence of solvent molecules. For example, the dehydration of a Cd(II) 2,6-di-(4-triazolyl)pyridine-based MOF led to a shift from ligand-based luminescence to emission with significant LMCT character. This demonstrates the potential for developing "turn-on" or "turn-off" fluorescent sensors based on triazole-containing MOFs.

Applications in Advanced Materials Science and Chemical Research Non Clinical

Utilization as Precursors in Polymer Chemistry

The bifunctional nature of aminophenyl triazoles, including structures analogous to 2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline, positions them as valuable monomers for the synthesis of high-performance polymers. The presence of an amine group allows for participation in step-growth polymerization reactions, while the nitrogen-rich triazole ring imparts desirable properties such as thermal stability, specific adhesion characteristics, and chelation capabilities to the resulting polymer backbone.

Research has demonstrated that diamino-1,2,4-triazole monomers can be incorporated into polyimide structures. For instance, polyimides synthesized using 3,5-diamino-1,2,4-triazole (DATA) as a diamine component have shown improved adhesion strength to sputter-deposited copper. researchgate.net This is a critical property in the microelectronics industry, where reliable adhesion between polymer dielectric layers and metal interconnects is essential. The triazole groups in the polyimide backbone are thought to interact favorably with the copper surface. researchgate.net

Furthermore, polymers containing 1,2,4-triazole (B32235) rings in their main chain have been synthesized for various applications. Polyamides and polyesters incorporating triazole moieties have been developed, showcasing the versatility of this chemical scaffold in polymer chemistry. researchgate.net Additionally, poly thioethers and poly thioesters containing bis-1,2,4-triazole units have been prepared via condensation polymerization. tandfonline.com These polymers have been investigated for their ability to remove heavy metal ions like copper (Cu²⁺) from wastewater, with poly thioesters showing significant retention capacity. tandfonline.com The development of polymers containing triazole-substituted moieties has also been explored for applications in polymer memory devices. researchgate.net

Integration into Functional Materials with Specific Optical or Electronic Properties

The delocalized π-electron system of the 1,2,4-triazole ring, combined with the electronic influence of the aminophenyl group, makes this scaffold a promising candidate for the development of functional materials with specific optical and electronic properties. Research into related triazole derivatives has highlighted their potential in optoelectronics and as nonlinear optical (NLO) materials. researchgate.netrsc.orgresearchgate.net

Organic NLO materials are of interest for applications in optical communications and data storage due to their ability to alter the properties of light, such as its wavelength or refractive index. chemmethod.com The efficiency of these materials often relies on molecules with large differences in electron density (hyperpolarizability), a characteristic that can be engineered into triazole derivatives. Studies using Density Functional Theory (DFT) on novel N-substituted 1,2,4-triazole derivatives have shown significant linear polarizability and hyperpolarizability values, indicating their potential for creating materials with promising NLO properties for optoelectronic applications. researchgate.netrsc.orgresearchgate.net For example, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives revealed that these compounds possess notable NLO characteristics, making them suitable for the fabrication of advanced optoelectronic devices. researchgate.netrsc.org

Moreover, the 4H-1,2,4-triazole core is known to be a component of highly luminescent compounds. sigmaaldrich.com The synthesis of luminophores based on 4-alkyl-4H-1,2,4-triazole cores has yielded compounds with high quantum yields of fluorescence, further underscoring the utility of this heterocyclic system in the design of materials for optoelectronic applications like organic light-emitting diodes (OLEDs). sigmaaldrich.com

Agrochemical Research: Theoretical and Mechanistic Studies of Action on Non-Mammalian Targets

The 1,2,4-triazole ring is a well-established pharmacophore in the agrochemical industry, forming the core of many successful fungicides, herbicides, and insecticides. researchgate.netnih.gov Derivatives of 4-(5-methyl-4H- researchgate.nettandfonline.comrsc.orgtriazol-3-yl)phenylamine, a close structural isomer of the title compound, are utilized in the development of fungicides and herbicides, highlighting the potential of this molecular framework in crop protection. chemicalbook.com

Mechanistic studies have revealed that the efficacy of many triazole-based fungicides stems from their ability to inhibit specific enzymes in pathogenic fungi. A primary target is the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). scbt.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. By binding to the heme iron in the enzyme's active site, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth. scbt.com

Other non-mammalian targets have also been investigated. For example, some triazole derivatives have been studied as potential inhibitors of glucosamine-6-phosphate synthase (GlmS), another key enzyme in the fungal cell wall biosynthesis pathway. researchgate.net Theoretical and mechanistic studies on these interactions help in the rational design of new, more potent, and selective agrochemicals, aiming to improve efficacy against plant pathogens while minimizing effects on other organisms. nih.gov

Development as Analytical Reagents and Sensors for Specific Analytes

The ability of the triazole ring to coordinate with metal ions and participate in hydrogen bonding makes it an excellent component for the design of chemical sensors and analytical reagents. researchgate.net Triazole-based compounds have been developed as chemosensors for a wide range of analytes, including metal cations, anions, and organic molecules.

For instance, a Schiff base incorporating a 4-salicylideneamino-3-methyl-1,2,4-triazole-5-thione structure was found to selectively detect toxic aromatic amines, including aniline (B41778), through changes in its UV-visible and fluorescence spectra. tandfonline.com This demonstrates the principle of using a methyl-triazole scaffold for analyte recognition. Conversely, the aniline group in this compound could serve as a recognition site or a point of attachment for other functional groups to create sensors for different targets.

More broadly, triazole-containing fluorescent probes have been designed for the detection of specific metal ions in aqueous solutions. Probes incorporating a triazole unit have shown high selectivity and sensitivity for ions such as Pd²⁺ and Pt²⁺, enabling their detection even within cellular environments. rsc.org These sensors often work via a "turn-on" or "turn-off" fluorescence mechanism upon binding to the target analyte.

Mechanistic Enzymology and Enzyme Inhibition Studies (in vitro, non-therapeutic focus)

In a non-therapeutic context, this compound and its derivatives are valuable tools for basic research in mechanistic enzymology and for studying enzyme inhibition in vitro. The design of molecules that can selectively inhibit specific enzymes is fundamental to understanding enzyme function, structure, and metabolic pathways.

Derivatives of 1,2,4-triazole have been shown to be effective inhibitors of a variety of enzymes. researchgate.net For example, synthetic azinane-triazole compounds have been evaluated for their inhibitory potential against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX), with some derivatives showing potent inhibition. rsc.org Such studies provide insights into the structure-activity relationships that govern enzyme-inhibitor interactions.

Furthermore, in silico molecular docking studies have been used to investigate the potential of 2-(3-R-1H-1,2,4-triazol-5-yl)anilines as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). researchgate.net These theoretical studies predict how the aniline and triazole fragments of the molecule might interact with the active site of the enzyme, identifying key hydrogen bonds and π-stacking interactions. researchgate.net This information is crucial for understanding the molecular basis of inhibition and for the rational design of more specific and potent inhibitors for research purposes.

Advanced Research in Chemical Biology Tool Development

In the field of chemical biology, there is a constant need for new molecular tools, such as probes and labels, to study biological processes in real-time without perturbing the system. The structural and photophysical properties of the triazole scaffold make it an attractive component in the development of such tools.

Triazole derivatives have been successfully incorporated into fluorescent probes for bioimaging. For example, triazole-containing BODIPY dyes have been developed as probes to monitor the conformational transitions of amyloid oligomers, which are implicated in neurodegenerative diseases. researchgate.net Similarly, rhodamine-based probes functionalized with a triazole unit have been synthesized to act as selective fluorescent chemosensors for detecting platinum ions in aqueous and cellular environments. researchgate.net

The synthesis of novel, highly fluorescent 1,2,3-triazoles has led to their application as labels for biomolecules. These labels can be functionalized with reactive groups, such as isothiocyanates, allowing them to be covalently attached to proteins for tracking and imaging purposes. nih.gov Studies have shown that these triazole-based labels can be used for imaging in cell lines with low cytotoxicity, making them promising tools for a variety of bioimaging applications. nih.gov A derivative of the title compound, 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline, has been identified through in silico screening as a potential "base" molecule for the fragment-oriented design of new molecular probes. researchgate.net

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical sciences, offering powerful tools for accelerating the discovery and design of novel compounds. For 2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline and its potential derivatives, AI and ML can be leveraged in several key areas.

Quantitative Structure-Activity Relationship (QSAR) studies, a well-established computational method, represent an early form of machine learning in chemistry. These studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For instance, QSAR models have been successfully developed for various 1,2,4-triazole (B32235) derivatives to predict their anticancer and antifungal activities. physchemres.orgphyschemres.orgnih.gov These models utilize molecular descriptors to forecast the bioactivity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A hypothetical QSAR study for novel derivatives of this compound could be designed to explore their potential as kinase inhibitors, a class of enzymes often implicated in cancer. By generating a dataset of virtual analogs with diverse substituents on the aniline (B41778) and triazole rings and calculating their physicochemical and structural properties, ML algorithms could build predictive models for their inhibitory activity.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Derivatives

DescriptorDescriptionPotential Impact on Activity
Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule.Can influence absorption, distribution, metabolism, and excretion (ADME) properties.
LogP The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.Affects membrane permeability and solubility.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule.Relates to drug transport properties and bioavailability.
Number of Hydrogen Bond Donors/Acceptors The count of atoms that can donate or accept a hydrogen bond.Crucial for molecular recognition and binding to biological targets.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicators of chemical reactivity and the ability to participate in charge transfer interactions.

Beyond QSAR, more advanced AI techniques like deep learning and generative models can be employed for the de novo design of novel 1,2,4-triazole-based compounds with desired properties. These models can learn from vast chemical databases to generate entirely new molecular structures that are predicted to have high efficacy and favorable safety profiles.

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. Future research on this compound will undoubtedly focus on green and sustainable synthetic methodologies.

Traditional methods for the synthesis of 1,2,4-triazoles often involve multi-step procedures with harsh reagents and solvents. frontiersin.orgnih.gov Recent advancements, however, have highlighted the potential of greener alternatives. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields for various triazole derivatives. rsc.org The application of such techniques to the synthesis of this compound could lead to more efficient and sustainable production.

Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the development of new synthetic pathways. sbmu.ac.irresearchgate.netnih.gov Research into one-pot multicomponent reactions, where multiple starting materials react in a single step to form the desired product, is a particularly promising avenue. acs.org Such a strategy for synthesizing this compound would minimize waste and energy consumption.

Table 2: Comparison of Conventional vs. Potential Green Synthesis Approaches for 1,2,4-Triazole Derivatives

Synthesis ParameterConventional MethodPotential Green Method
Energy Source Thermal heatingMicrowave irradiation, Ultrasound
Solvents Volatile organic solvents (e.g., DMF, Toluene)Water, Ethanol, Ionic liquids
Catalysts Heavy metal catalystsBiocatalysts, Metal-free catalysts
Reaction Time Hours to daysMinutes to hours
Waste Generation SignificantMinimized

Development of Advanced Functional Materials with Tunable Properties

The unique electronic and structural characteristics of the 1,2,4-triazole ring make it an attractive building block for the development of advanced functional materials. The presence of both an aniline group and a triazole ring in this compound opens up possibilities for its use as a monomer in the synthesis of novel polymers with tailored properties.

The aniline moiety can be readily polymerized, while the triazole ring can impart desirable features such as thermal stability, corrosion resistance, and metal-coordinating capabilities. nih.gov Polymers incorporating this compound could find applications in various fields, including:

Conducting Polymers: The conjugated system of the aniline backbone could be tuned by the electronic properties of the triazole substituent, potentially leading to materials with interesting conductive or semi-conductive properties.

Corrosion Inhibitors: Triazole derivatives are known for their ability to form protective films on metal surfaces. nih.gov Polymers of this compound could be developed as highly effective and durable corrosion inhibitors.

Sensors: The nitrogen atoms in the triazole ring can act as binding sites for metal ions or other analytes. This property could be exploited to create chemosensors for environmental monitoring or medical diagnostics.

Functional Polymer Nanocomposites: The triazole and carboxyl groups in copolymers have been shown to be effective matrices for the generation of polymer nanocomposites with metallic nanoparticles, suggesting potential applications in catalysis and electronics. researchgate.net

Deeper Computational Insights and Predictive Modeling in Chemical Reactivity and Structure

Computational chemistry provides powerful tools to understand and predict the behavior of molecules at the atomic level. For this compound, deeper computational insights will be crucial for guiding experimental work and unlocking its full potential.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. researchgate.net These calculations can help in understanding the tautomeric equilibrium of the triazole ring and the conformational preferences of the molecule, which are critical for its reactivity and interaction with other molecules.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as in solution or at an interface. This is particularly relevant for understanding its potential role in biological systems or as a component in materials.

Furthermore, predictive modeling of its chemical reactivity can be achieved through the calculation of various reactivity descriptors.

Table 3: Key Computational Parameters for Characterizing this compound

Computational MethodParameterInformation Gained
Density Functional Theory (DFT) HOMO-LUMO gapElectronic excitability and reactivity
Molecular Electrostatic Potential (MEP)Identification of electrophilic and nucleophilic sites
Tautomeric energiesPrediction of the most stable tautomer
Molecular Dynamics (MD) Conformational analysisUnderstanding of molecular flexibility and shape
Solvation free energyPrediction of solubility in different solvents
Binding free energyEstimation of binding affinity to a biological target

By combining these computational approaches, researchers can build a comprehensive understanding of the structure-property relationships of this compound and its derivatives, enabling the rational design of new molecules and materials with desired functionalities.

Q & A

Basic: What are the standard synthetic routes for 2-(3-methyl-4H-1,2,4-triazol-4-yl)aniline?

Methodological Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl-containing reagents. For example:

  • Route 1: Reacting 3-methyl-1,2,4-triazole with 2-iodoaniline under Ullmann coupling conditions using a Cu(I) catalyst .
  • Route 2: Microwave-assisted cyclization of thiosemicarbazide precursors with aldehydes in acidic media (e.g., glacial acetic acid), followed by purification via column chromatography (SiO₂, EtOAc/hexane) .
    Key Data:
Yield OptimizationConditions
70% (Route 1)Pd/XPhos catalyst, Cs₂CO₃, 90°C in 1,4-dioxane
85% (Route 2)Microwave, 150°C, 30 min

Advanced: How to resolve low yields during triazole-annulation reactions?

Methodological Answer:
Low yields often stem from competing side reactions (e.g., over-oxidation or dimerization). Mitigation strategies include:

  • Catalyst Screening: Use Pd catalysts (e.g., Pd(OAc)₂) with bulky ligands (XPhos) to enhance regioselectivity .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Temperature Control: Gradual heating (ramp to 90°C over 1 hr) minimizes decomposition of sensitive intermediates .

Basic: What analytical techniques validate the structure of this compound?

Methodological Answer:

  • NMR: ¹H NMR should show characteristic peaks:
    • Aromatic protons (δ 6.8–7.5 ppm, multiplet for aniline).
    • Triazole CH (δ 8.2–8.5 ppm, singlet) .
  • Mass Spectrometry: ESI-MS expected [M+H]⁺ at m/z 175.18 (C₈H₈N₄) .
  • X-ray Crystallography: SHELXL refinement confirms planarity of the triazole-aniline system (bond angles: 120°–125°) .

Advanced: How to address discrepancies in reported spectroscopic data?

Methodological Answer:
Discrepancies (e.g., shifted ¹³C NMR peaks) may arise from tautomerism or solvent effects. Resolve by:

  • Cross-Validation: Compare data across solvents (DMSO-d₆ vs. CDCl₃) .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .
  • Crystallographic Validation: Use SHELX suite to correlate experimental bond lengths with theoretical models .

Basic: What are the solubility properties under physiological conditions?

Methodological Answer:
The compound exhibits moderate solubility in aqueous buffers (pH 7.4):

Solubility (µg/mL)ConditionsSource
19.7 ± 2.1PBS buffer, 25°CSimilar tetrazole analogs
Note: Solubility drops below pH 5 due to protonation of the aniline NH₂. Use co-solvents (5% DMSO) for in vitro assays .

Advanced: How to predict regioselectivity in functionalization reactions?

Methodological Answer:
Regioselectivity at the triazole ring (N1 vs. N2) is guided by:

  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂) favor substitution at N1.
  • Computational Tools: Fukui indices (DFT) identify nucleophilic attack sites (e.g., N4 for methyl substitution) .
  • Experimental Screening: Test directing groups (e.g., Boc-protected amines) to steer reactivity .

Basic: How to purify this compound?

Methodological Answer:

  • Column Chromatography: Use SiO₂ with gradient elution (EtOAc:hexane 1:4 → 1:1) .
  • Recrystallization: Dissolve in hot ethanol (70°C), cool to −20°C for crystalline product (mp 139–140°C) .

Advanced: Strategies for computational modeling of reactivity

Methodological Answer:

  • Molecular Docking: AutoDock Vina predicts binding to cytochrome P450 enzymes (binding energy < −7 kcal/mol) for toxicity studies.
  • Reaction Pathway Analysis: Use Gaussian 16 to map energy profiles for triazole ring-opening reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.